[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol
Overview
Description
[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol: is a chemical compound with the molecular formula C10H8ClNO2 It features an oxazole ring substituted with a 3-chlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxazole carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Oxazole carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Oxazole derivatives, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: The compound is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Material Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- [2-(4-Chloro-phenyl)-oxazol-4-YL]-methanol
- [2-(3-Bromo-phenyl)-oxazol-4-YL]-methanol
- [2-(3-Methyl-phenyl)-oxazol-4-YL]-methanol
Uniqueness: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is unique due to the presence of the 3-chloro substituent on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group enhances its activity or selectivity.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOFEVLHBDYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290393 | |
Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-83-3 | |
Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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